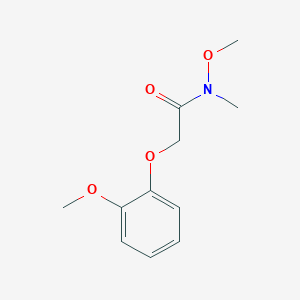

N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide

Description

N-Methoxy-2-(2-methoxyphenoxy)-N-methylacetamide is an acetamide derivative characterized by a methoxy group attached to the nitrogen atom and a 2-methoxyphenoxy substituent at the second carbon of the acetamide backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. confirms its commercial availability as a reagent, highlighting its utility in research settings . Its synthesis often involves coupling reactions, as demonstrated in , where a similar compound, N-methoxy-2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-N-methylacetamide, was prepared via a Grignard reaction with methyl 2-(indolyl)acetate and N,N-dimethylhydroxylamine hydrochloride .

Properties

IUPAC Name |

N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(15-3)11(13)8-16-10-7-5-4-6-9(10)14-2/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGGGKHLUELFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=CC=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide typically involves the reaction of 2-methoxyphenol with N-methoxy-N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include dichloromethane or toluene.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of methoxyphenylamines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Phenoxy/Methoxy Substituents

Substituted Phenoxy Acetamides

- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (CAS: 433318-40-2): Features a 2-methoxyphenoxy group and a sulfamoylphenyl-isoxazole moiety. Applications: Potential sulfonamide-based therapeutic agent (e.g., antimicrobial or anti-inflammatory) .

- 2-(2-Methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide (CAS: 881755-88-0): Combines a 2-methoxyphenoxy group with a tetrahydrofuran-linked phenyl ring. Structural uniqueness may influence pharmacokinetic properties (e.g., solubility) .

N-Alkoxy-N-Methylacetamides

- N-Methoxy-2-(1-Methoxycyclobutyl)-N-Methylacetamide (CID 86775287): Replaces the 2-methoxyphenoxy group with a 1-methoxycyclobutyl ring. Impact: Altered steric and electronic properties may affect receptor binding .

- Ethyl 2-(N-Methoxy-N-Methylamino)-2-Oxoacetate (CAS: 139507-52-1): Ester derivative with an ethoxycarbonyl group. Utility: Intermediate in peptide synthesis or metal coordination chemistry .

Pharmacologically Active Acetamides

Anti-Inflammatory/Analgesic Derivatives

- 2-(Substituted Phenoxy)-N-(Bicyclo[2.2.1]heptan-2-yl)acetamides: Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical studies . Key difference: Bulky bicyclic substituents enhance lipophilicity compared to N-methoxy-N-methyl groups.

Herbicidal Acetamides

- Metolachlor (CAS: 51218-45-2) and s-Metolachlor (CAS: 87392-12-9): Chloroacetamides with ethyl-methylphenyl and methoxypropyl groups. Mechanism: Inhibition of very-long-chain fatty acid synthesis in weeds . Contrast: N-Methoxy-2-(2-methoxyphenoxy)-N-methylacetamide lacks the chloro substituent critical for herbicidal activity.

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-methoxy-2-(2-methoxyphenoxy)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 223.25 g/mol

The compound features a methoxy group and a phenoxy group, which are significant for its biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Antioxidant Activity : Similar to curcumin analogues, this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can influence neuroprotective pathways, potentially benefiting conditions like Alzheimer's disease by modulating amyloid precursor protein (APP) levels and reducing amyloid-beta peptide aggregation .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, in a study examining the effects on breast cancer cells, the compound demonstrated significant cytotoxicity with an IC value of approximately 20 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests its potential use as a lead compound in developing new antimicrobial agents.

Case Studies

-

Case Study on Neuroprotection :

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test . -

Case Study on Anticancer Activity :

In another study focusing on lung cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.